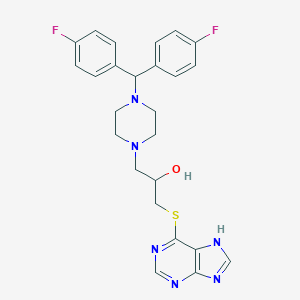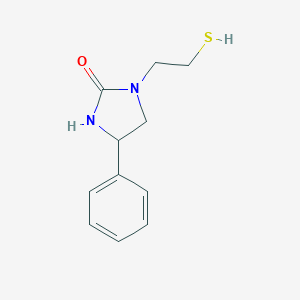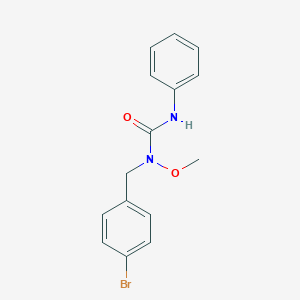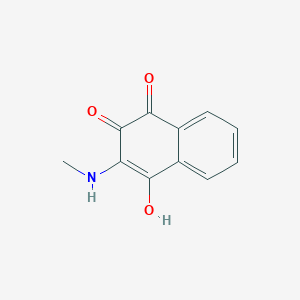
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound belonging to the family of naphthoquinones. It is a yellow crystalline powder, and its chemical formula is C11H8O2N2. Menadione is a precursor to Vitamin K, which is an essential nutrient for blood clotting and bone metabolism. Menadione is widely used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione acts as a pro-oxidant, generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, such as DNA, proteins, and lipids. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione-induced ROS production leads to the activation of various signaling pathways, including the MAPK and JNK pathways. These pathways are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has also been shown to increase the production of collagen in skin cells, making it a potential anti-aging agent. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins, making it a potential detoxifying agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has some limitations for lab experiments. It is highly reactive and can generate ROS in cells, leading to oxidative stress. This can make it difficult to interpret the results of experiments involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been shown to have cytotoxic effects at high concentrations, making it important to use appropriate safety precautions when handling it.
Zukünftige Richtungen
There are several future directions for research involving 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione. One area of interest is the development of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione derivatives with improved anti-cancer activity. Another area of interest is the use of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione as a potential anti-aging agent in skin care products. Additionally, 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione could be used in the development of new drugs for the treatment of diseases involving oxidative stress, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione and its effects on cellular metabolism.
Synthesemethoden
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione can be synthesized by the condensation of 2-methyl-1,4-naphthoquinone with methylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The yield of the reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione has been extensively studied for its various scientific research applications. It is used as a tool for investigating the mechanisms of action of Vitamin K and its derivatives. 2-Hydroxy-3-(methylamino)naphthalene-1,4-dione is also used in the study of oxidative stress and its effects on cellular metabolism. It has been shown to induce oxidative stress in cells, leading to the activation of various signaling pathways and gene expression changes.
Eigenschaften
CAS-Nummer |
145294-67-3 |
|---|---|
Produktname |
2-Hydroxy-3-(methylamino)naphthalene-1,4-dione |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
4-hydroxy-3-(methylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C11H9NO3/c1-12-8-9(13)6-4-2-3-5-7(6)10(14)11(8)15/h2-5,12-13H,1H3 |
InChI-Schlüssel |
GCTPBDMLHBLRPF-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Kanonische SMILES |
CNC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Synonyme |
1,4-Naphthalenedione, 2-hydroxy-3-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



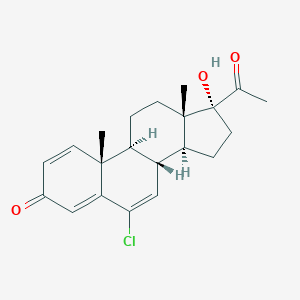
![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)
![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)
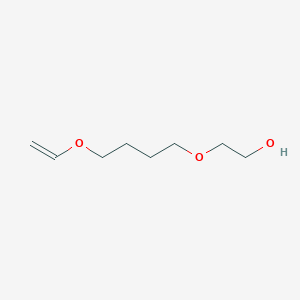
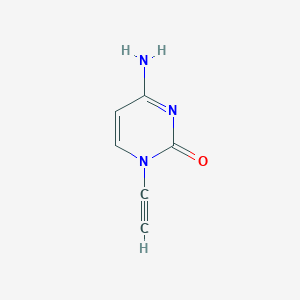
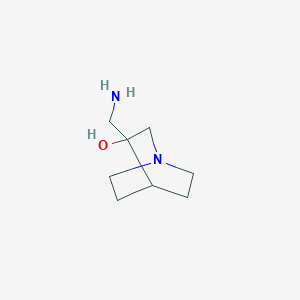
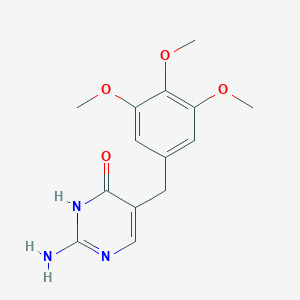
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)

